molecular formula C18H16N4O3S B2779851 N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-44-2

N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2779851
CAS No.: 851079-44-2
M. Wt: 368.41
InChI Key: KORLBJREFJEMTN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-13-2-4-14(5-3-13)20-17(23)12-26-18-19-10-11-21(18)15-6-8-16(9-7-15)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLBJREFJEMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step may involve nitration of a phenyl ring using concentrated nitric acid and sulfuric acid.

    Attachment of the sulfanylacetamide group: This can be done by reacting the imidazole derivative with a suitable thiol and acetamide under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes an imidazole ring, a sulfanyl group, and aromatic moieties. Its molecular formula is C_{16}H_{16N_4O_2S and it is characterized by the following structural elements:

  • Imidazole ring : Contributes to biological activity.
  • Sulfanyl group : Enhances interaction with biological targets.
  • Aromatic groups : Provide stability and influence solubility.

Antimicrobial Activity

Research indicates that derivatives of N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit antimicrobial properties. A study on similar acetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) below 1.0 µM against Staphylococcus aureus and Bacillus subtilis .

CompoundMIC (µM)Target Organism
CD-70.4Staphylococcus aureus
CD-100.1Bacillus subtilis

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant effects. In a study involving animal models, various derivatives were tested for their ability to mitigate seizure activity. Notably, certain derivatives displayed significant protective effects against induced seizures at doses as low as 100 mg/kg .

CompoundDose (mg/kg)Efficacy (%)
OL410085
OL540060

Protein Binding Affinity

Molecular docking studies suggest that N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide interacts effectively with GABA receptors, indicating potential as an anticonvulsant or anxiolytic agent. The binding affinity was assessed using computational methods, revealing promising interactions that warrant further investigation .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various acetamides, N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide was found to outperform standard antibiotics in inhibiting the growth of resistant bacterial strains. This finding highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticonvulsant Activity

A series of experiments conducted on rats demonstrated that the compound significantly reduced seizure frequency compared to untreated controls. The study established a dose-response relationship, confirming the compound's efficacy in managing seizure disorders.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl group may contribute to the compound’s ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]acetamide: Lacks the sulfanyl group.

    N-(4-methylphenyl)-2-[1-(4-aminophenyl)imidazol-2-yl]sulfanylacetamide: Contains an amino group instead of a nitro group.

Uniqueness

N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both the nitrophenyl and sulfanylacetamide groups, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular formula for N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S. The compound features a sulfonamide linkage which is known to enhance biological activity in similar derivatives. The synthesis typically involves the reaction of 4-nitrophenyl imidazole derivatives with 4-methylphenyl acetamide under suitable conditions to yield the desired product.

Anticancer Activity

Research indicates that compounds with imidazole and sulfonamide moieties exhibit significant anticancer properties. A study focusing on related imidazole derivatives demonstrated that these compounds can inhibit cell growth in various cancer cell lines, including cervical and bladder cancer cells. The most active derivatives showed IC50 values ranging from 2.38 µM to 8.13 µM, suggesting potent cytotoxic effects against these cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound ASISO (Cervical)2.38
Compound BRT-112 (Bladder)3.77
Compound CA431<10

The mechanism by which N-(4-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, the presence of electron-withdrawing groups like nitro groups in the structure may enhance the compound's ability to interact with cellular targets, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the phenyl rings and their positions. Electron-withdrawing groups tend to increase the cytotoxicity of these compounds. For example, the introduction of a nitro group at the para position significantly enhances activity compared to compounds lacking such substituents .

Figure 1: Proposed SAR for Imidazole Derivatives

SAR Diagram

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Cytotoxicity Assay : A study conducted on a series of sulfonamide derivatives revealed that modifications at the R-position significantly influenced cytotoxic activity against various cancer cell lines. Compounds with bulky lipophilic groups showed enhanced activity compared to simpler structures .
  • In Vivo Studies : Animal models treated with imidazole-based compounds demonstrated reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy in vivo.

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